molecular formula C21H32N2O2 B6126028 [9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(furan-3-yl)methanone

[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(furan-3-yl)methanone

Cat. No.: B6126028
M. Wt: 344.5 g/mol
InChI Key: QBTWUOSCXOZEAW-UHFFFAOYSA-N
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Description

[9-(2-Cyclohexylethyl)-2,9-diazaspiro[45]decan-2-yl]-(furan-3-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c24-20(19-8-14-25-15-19)23-13-10-21(17-23)9-4-11-22(16-21)12-7-18-5-2-1-3-6-18/h8,14-15,18H,1-7,9-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTWUOSCXOZEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2CCCC3(C2)CCN(C3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(furan-3-yl)methanone typically involves multi-step organic reactions. The initial steps often include the formation of the spirocyclic core, followed by the introduction of the furan-3-yl methanone moiety. Common reagents used in these reactions include cyclohexyl ethyl bromide, diazabicyclo[2.2.2]octane, and furan-3-carboxaldehyde. Reaction conditions may vary, but they often involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(furan-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [9-(2-Cyclohexylethyl)-2,9-diazaspiro[45]decan-2-yl]-(furan-3-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, [9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(furan-3-yl)methanone is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest in pharmacological studies.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(furan-3-yl)methanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(furan-3-yl)methanone stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. Unlike other similar compounds, it offers a combination of stability and reactivity, making it versatile for various applications.

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